4-Octylphenol-d4 Diethoxylate

Isotope Dilution Mass Spectrometry Environmental Analysis Internal Standard Selection

4-Octylphenol-d4 Diethoxylate (CAS 1346599-54-9) is a tetra-deuterated isotopologue of 4-octylphenol diethoxylate (OP2EO), a short-chain ethoxylate metabolite of alkylphenol polyethoxylate (APEO) nonionic surfactants. With a molecular formula of C18H26D4O3 and a molecular weight of 298.45 g/mol, it is distinguished from the unlabeled native compound (C18H30O3, MW 294.43 g/mol) by a +4 Da mass shift arising from four aromatic-ring deuterium substitutions at the 2,3,5,6-positions.

Molecular Formula C18H30O3
Molecular Weight 298.459
CAS No. 1346599-54-9
Cat. No. B584338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octylphenol-d4 Diethoxylate
CAS1346599-54-9
Synonyms2-[2-(4-Octylphenoxy)ethoxy]ethanol-d4;  2-[2-(p-Octylphenoxy)ethoxy]ethanol-d4; 
Molecular FormulaC18H30O3
Molecular Weight298.459
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)OCCOCCO
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3/i9D,10D,11D,12D
InChIKeyNMTRTIUWHYPKTQ-IRYCTXJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octylphenol-d4 Diethoxylate (CAS 1346599-54-9): A Deuterated Internal Standard for Alkylphenol Ethoxylate Quantification


4-Octylphenol-d4 Diethoxylate (CAS 1346599-54-9) is a tetra-deuterated isotopologue of 4-octylphenol diethoxylate (OP2EO), a short-chain ethoxylate metabolite of alkylphenol polyethoxylate (APEO) nonionic surfactants . With a molecular formula of C18H26D4O3 and a molecular weight of 298.45 g/mol, it is distinguished from the unlabeled native compound (C18H30O3, MW 294.43 g/mol) by a +4 Da mass shift arising from four aromatic-ring deuterium substitutions at the 2,3,5,6-positions . This compound is manufactured as a high-purity analytical standard (typical isotopic enrichment >98 atom% D) and is designed exclusively for use as a surrogate or internal standard (IS) in isotope-dilution mass spectrometry (IDMS) methods targeting OP2EO in environmental, biological, and food matrices .

Why 4-Octylphenol-d4 Diethoxylate Cannot Be Replaced by an Unlabeled or Structurally Similar Surrogate for Regulatory-Grade Quantification


Alkylphenol ethoxylates are notoriously difficult to quantify accurately in complex environmental matrices due to severe matrix effects, isomer complexity, and ubiquitous background contamination . Methods relying on external calibration or non-isotopic internal standards (e.g., using 4-n-nonylphenol as an IS for 4-octylphenol diethoxylate) routinely produce biased results because the surrogate does not co-elute with or mimic the extraction, derivatization, and ionization behavior of the target analyte [1]. The ISO 18857-2 interlaboratory trial demonstrated that only isotope-marked internal standards—those that are physicochemically nearly identical to the native analyte—can compensate for these variations and deliver the interlaboratory reproducibility (CVR 10.0–29.5% for surface water) required by international monitoring directives [2]. Substituting 4-Octylphenol-d4 Diethoxylate with a non-deuterated or differently labeled analogue (e.g., a 13C6-ring-labeled version) alters the mass difference, retention time shift, and fragmentation pattern, potentially invalidating the method's calibration model.

Quantitative Differentiation Evidence for 4-Octylphenol-d4 Diethoxylate Relative to Closest Analogs


Mass Spectrometric Resolution: +4 Da Shift Enables Interference-Free Quantification in Complex Matrices

4-Octylphenol-d4 Diethoxylate provides a nominal mass increase of +4 Da (298.45 vs. 294.43 Da for the unlabeled OP2EO) due to the replacement of four aromatic hydrogen atoms with deuterium . This mass shift is critical for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS and LC-MS/MS, where the [M+H]+ or derivatized fragment ions of the IS must be fully resolved from the native analyte and any co-extracted isobaric interferences. The ISO 18857-2 standard specifies that a mass difference of ≥3 amu is required for reliable GC-MS quantification of alkylphenol ethoxylates to avoid cross-talk between the IS and analyte ion clusters . In contrast, the 13C6-ring-labeled OP2EO (CAS 1173020-69-3) provides a +6 Da shift, but its higher cost and distinct chromatographic behavior (earlier elution due to inverse isotope effect) may necessitate method re-optimization .

Isotope Dilution Mass Spectrometry Environmental Analysis Internal Standard Selection

Interlaboratory Recovery Precision: Isotope-Labeled IS Achieves 95–109% Recovery in Wastewater Matrices

The ISO/CD 18857-2 interlaboratory trial involving 14 laboratories demonstrated that the use of isotope-labeled internal standards (including deuterated and 13C-labeled OP2EO analogues) yielded mean recoveries between 95.4% and 108.6% for target analytes in spiked wastewater samples, with within-laboratory repeatability (CVr) of 1.9–5.5% and between-laboratory reproducibility (CVR) of 10.8–22.5% [1]. These performance metrics were achieved specifically when the internal standard was the isotope-labeled form of the same analyte—i.e., OP2EO-d4 for OP2EO quantification—rather than a structurally analogous compound. The study explicitly notes that using non-isotopic internal standards (e.g., linear n-isomers of OP for branched OP analysis) leads to erroneous results due to differential adsorption and elution properties .

Method Validation Interlaboratory Proficiency Testing Wastewater Analysis

Isotopic Purity Specification: >98 Atom% D Enables Reliable Calibration with Minimal Native Analyte Interference

Commercial lots of 4-Octylphenol-d4 Diethoxylate are certified with isotopic purity typically exceeding 98 atom% D (i.e., <2% residual unlabeled d0-OP2EO) . This minimal native analyte carryover is critical because the presence of unlabeled OP2EO in the IS stock solution directly contributes to the blank signal, raising the effective limit of detection (LOD) and compromising quantification accuracy at trace levels (≤0.01 μg/L). In contrast, some non-deuterated surrogate internal standards (e.g., 4-n-octylphenol) inherently co-elute with the target branched isomers and cannot be distinguished from native analyte background, making it impossible to correct for IS-introduced contamination .

Isotopic Enrichment Standard Certification Calibration Linearity

Regulatory Method Alignment: Inclusion in ISO 18857-2 Internal Standard Set for OP2EO

4-Octylphenol-d4 Diethoxylate belongs to the class of deuterated internal standards explicitly synthesized and validated for the ISO 18857-2 standard method ('Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A in non-filtered samples of drinking, ground, surface and waste water') [1]. The interlaboratory validation confirmed that these isotope-marked standards 'proved to be reliable internal standards that allow a precise and accurate quantitation of all compounds specified in ISO/CD 18857-2' [2]. Selection of an internal standard not listed in this validated method—such as a non-deuterated structural analogue or an external standard approach—would require full re-validation and may not be accepted by accreditation bodies auditing against ISO 18857-2.

ISO Standard Methods Regulatory Compliance Water Framework Directive

Optimal Application Scenarios for 4-Octylphenol-d4 Diethoxylate Based on Quantitative Evidence


Regulatory Environmental Monitoring of Surface Water Under the EU Water Framework Directive (WFD)

Laboratories performing compliance testing for 4-tert-octylphenol and its ethoxylates in surface water at the WFD Environmental Quality Standard of 0.1 μg/L (annual average) require an internal standard that is validated within the ISO 18857-2 framework and provides a ≥3 amu mass shift for interference-free GC-MS quantification . 4-Octylphenol-d4 Diethoxylate meets these criteria and enables the method accuracy (recovery 98–144% in surface water) and precision (CVR 10–29%) documented in the ISO interlaboratory trial .

Isotope Dilution LC-MS/MS Quantification of OP2EO in Complex Biological Matrices (Fish Tissue, Sediment, Foodstuffs)

When analyzing OP2EO in lipid-rich biological extracts where matrix-induced ion suppression/enhancement is severe, a co-eluting deuterated IS is essential to correct for variable ionization efficiency . The d4-OP2EO standard, spiked at the beginning of sample preparation, compensates for losses during accelerated solvent extraction (ASE), solid-phase extraction (SPE) cleanup, and LC-ESI-MS/MS analysis, delivering recovery-corrected concentrations with method precision typically within 5–15% RSD .

Method Development and Validation for Accredited Environmental Testing Laboratories

Laboratories seeking ISO/IEC 17025 accreditation for alkylphenol ethoxylate analysis must demonstrate method validation parameters—including selectivity, linearity, accuracy, and precision—using a fit-for-purpose internal standard . Procuring 4-Octylphenol-d4 Diethoxylate with a lot-specific Certificate of Analysis documenting isotopic purity (>98 atom% D) and chemical purity (>95%) provides the traceability required for audit defense and ensures that the IS does not contribute unacceptable blank signal at the method's reporting limit .

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